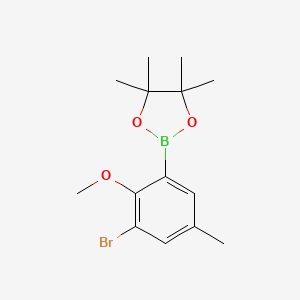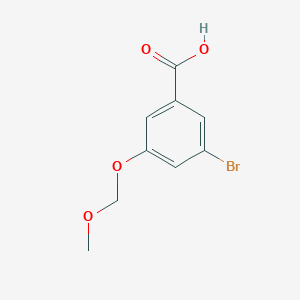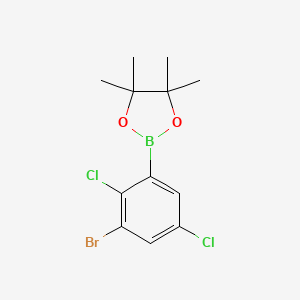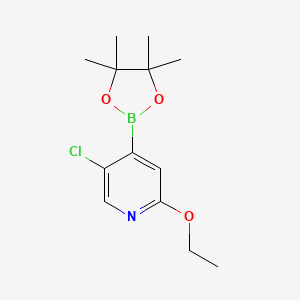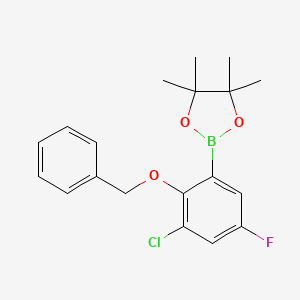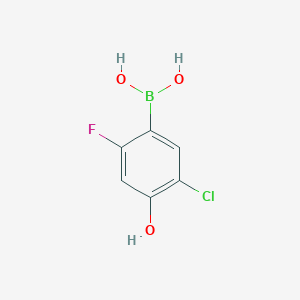
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BClFO3 and a molecular weight of 190.37 . It’s often stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BClFO3/c8-4-1-3 (7 (11)12)5 (9)2-6 (4)10/h1-2,10-12H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid has a number of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of small molecules for drug discovery and development. In addition, this compound has been used in the study of biological systems, such as enzyme-catalyzed reactions and signal transduction pathways. It has also been used in the study of protein-protein interactions and in the identification of novel drug targets.
作用機序
The mechanism of action of 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid is not fully understood. However, it is known that this compound can act as a catalyst in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It can also act as a Lewis acid in the synthesis of small molecules for drug discovery and development. In addition, this compound can act as an activator in the study of biological systems, such as enzyme-catalyzed reactions and signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can act as a catalyst in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It can also act as a Lewis acid in the synthesis of small molecules for drug discovery and development. In addition, this compound can act as an activator in the study of biological systems, such as enzyme-catalyzed reactions and signal transduction pathways.
実験室実験の利点と制限
The advantages of using 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid in lab experiments include its versatility, its ability to catalyze reactions, and its ability to act as a Lewis acid or an activator. The main limitation of this compound is its instability. This compound is sensitive to light and heat, and it can decompose in the presence of air or moisture. Therefore, it is important to handle this compound with care and store it in a cool, dry place.
将来の方向性
There are a number of potential future directions for the use of 5-Chloro-2-fluoro-4-hydroxyphenylboronic acid in scientific research. These include the use of this compound in the synthesis of novel compounds, such as pharmaceuticals and agrochemicals, and the use of this compound in the study of biological systems, such as enzyme-catalyzed reactions and signal transduction pathways. Additionally, this compound could be used in the development of novel drug targets and in the study of protein-protein interactions. Finally, this compound could be used in the development of new methods for the synthesis of organic compounds.
合成法
5-Chloro-2-fluoro-4-hydroxyphenylboronic acid can be synthesized by a number of methods. One of the most common methods is the reaction of 5-chloro-2-fluorophenol and boronic acid in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and yields a white solid. Other methods for the synthesis of this compound include the reaction of 5-chloro-2-fluorophenol and boronic acid in the presence of a catalyst, such as palladium chloride, and the reaction of 5-chloro-2-fluorophenol and boronic acid in the presence of an activator, such as a Lewis acid.
Safety and Hazards
特性
IUPAC Name |
(5-chloro-2-fluoro-4-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSTJSQXLBEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)O)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

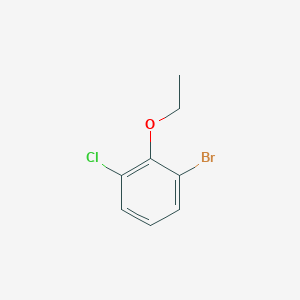
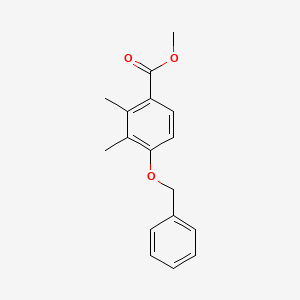
![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)


